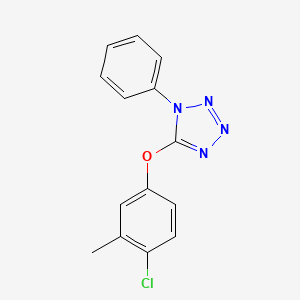

5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

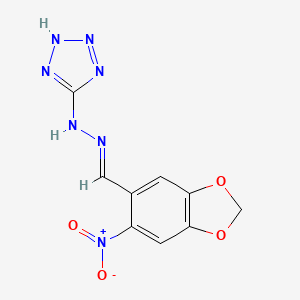

The compound “5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole” is a complex organic molecule. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . The molecule also contains a phenyl group (a ring of 6 carbon atoms, often represented as “Ph”) and a phenoxy group (a phenyl group bonded to an oxygen atom). The “4-chloro-3-methylphenoxy” part suggests a phenoxy group with a chlorine atom and a methyl group attached to the benzene ring .

Chemical Reactions Analysis

The reactivity of this compound would depend on various factors including its exact structure and the conditions under which it’s used. Tetrazole rings can participate in various reactions such as cycloadditions, and the phenoxy group might undergo reactions typical of ethers .Physical And Chemical Properties Analysis

Without specific data, we can only predict that its physical and chemical properties would be influenced by factors like its aromaticity, polarity, and the presence of functional groups like the tetrazole ring and the phenoxy group .科学的研究の応用

Medicinal Chemistry and Drug Development

This compound has garnered interest in medicinal chemistry due to its unique structure. Researchers explore its potential as a drug candidate for various therapeutic purposes. Some key applications include:

Antibacterial Activity: Studies have investigated the antibacterial properties of this compound against Gram-positive and Gram-negative bacterial strains. Notably, compound 4k demonstrated promising activity against Staphylococcus epidermidis and Klebsiella pneumoniae .

Anthelmintic Activity: The synthesized Schiff bases derived from this compound also exhibited significant anthelmintic activity against earthworm species such as Pheretima posthuma and Perionyx excavates .

Organic Synthesis and Chemical Reactions

Researchers have utilized this compound in synthetic chemistry and explored its reactivity in various reactions. For instance:

Schiff Base Formation: The compound serves as a precursor for Schiff bases, which are versatile intermediates in organic synthesis. These Schiff bases can further participate in diverse transformations .

Suzuki–Miyaura Coupling: Although not directly mentioned in the literature, similar tetrazole derivatives have been employed in Suzuki–Miyaura cross-coupling reactions, facilitating the synthesis of biaryl compounds .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(4-chloro-3-methylphenoxy)-1-phenyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O/c1-10-9-12(7-8-13(10)15)20-14-16-17-18-19(14)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDMEGRIQZBWAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=NN=NN2C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B5874240.png)

![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitroquinoline](/img/structure/B5874244.png)

![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5874245.png)

![5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5874260.png)

![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874271.png)

![N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5874285.png)

![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)

![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5874333.png)